molecular formula C30H37N3O9 B12758180 beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate CAS No. 103785-31-5

beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate

Cat. No.: B12758180
CAS No.: 103785-31-5
M. Wt: 583.6 g/mol
InChI Key: GCLONBXVWVHEJB-UHFFFAOYSA-N
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Description

beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate: is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound’s unique structure, which includes a morpholine ring, an isoxazole ring, and a phenyl group, suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the phenylmethyl group and the morpholine ring. Common reagents and catalysts used in these reactions include:

    Isoxazole formation: This can be achieved through cyclization reactions involving hydroxylamine and diketones.

    Phenylmethyl group introduction: Benzylation reactions using benzyl halides.

    Morpholine ring formation: Nucleophilic substitution reactions involving morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The phenyl groups may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The isoxazole ring can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: Interaction with specific receptors in biological systems.

    Enzyme inhibition: Inhibition of enzymes involved in critical pathways.

    Signal transduction modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine hydrochloride
  • beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine sulfate

Uniqueness

The citrate form of this compound may offer unique solubility and stability properties compared to other salts. This can be advantageous in specific applications, such as pharmaceutical formulations.

Conclusion

beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate is a compound with potential applications in various scientific fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject for further research and development.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

103785-31-5

Molecular Formula

C30H37N3O9

Molecular Weight

583.6 g/mol

IUPAC Name

N-benzyl-N-(2-methyl-3-morpholin-4-ylpropyl)-3-phenyl-1,2-oxazol-5-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C24H29N3O2.C6H8O7/c1-20(17-26-12-14-28-15-13-26)18-27(19-21-8-4-2-5-9-21)24-16-23(25-29-24)22-10-6-3-7-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-11,16,20H,12-15,17-19H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GCLONBXVWVHEJB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)CN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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